N-(adamantan-1-yl)-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-2-chloropropanamide is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often utilized in medicinal chemistry due to its unique properties, including its ability to enhance the pharmacokinetic and pharmacodynamic profiles of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(adamantan-1-yl)-2-chloropropanamide can be synthesized through the reaction of 1-adamantylamine with 2-chloropropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: N-(adamantan-1-yl)-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The adamantane moiety can undergo oxidation to form adamantanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: N-(adamantan-1-yl)-2-azidopropanamide or N-(adamantan-1-yl)-2-thiocyanatopropanamide.
Reduction: N-(adamantan-1-yl)-2-propanol.
Oxidation: Adamantanone derivatives.
Scientific Research Applications
N-(adamantan-1-yl)-2-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential antiviral properties, particularly against influenza and dengue viruses.
Medicine: Investigated for its potential use in drug delivery systems due to the stability and lipophilicity of the adamantane moiety.
Industry: Utilized in the development of high-performance materials and coatings due to its thermal stability.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-chloropropanamide involves its interaction with biological targets through the adamantane moiety. The adamantane structure can enhance the compound’s ability to cross cell membranes and reach intracellular targets. It may also interact with viral proteins, inhibiting their function and preventing viral replication .
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Rimantadine: Another antiviral drug similar to amantadine but with different pharmacokinetic properties.
Uniqueness: N-(adamantan-1-yl)-2-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-8(14)12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVLFNQJYFFTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.